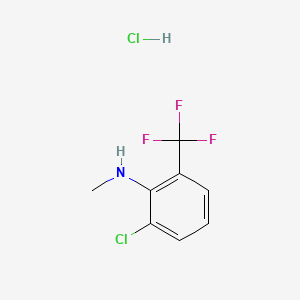
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride is a chemical compound that belongs to the class of trifluoromethylated anilines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the aromatic ring, which significantly influences its chemical properties and reactivity. The compound is of interest in various fields of research and industry due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or sulfonyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of amines or alcohols.
科学的研究の応用
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the development of new antibiotics and other bioactive compounds.
Medicine: Studied for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit specific enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-chloro-6-(trifluoromethyl)aniline
- 2-chloro-5-(trifluoromethyl)aniline
- 2-chloro-6-(trifluoromethyl)pyrazine
Uniqueness
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring, which significantly influences its reactivity and biological activity. The methylation of the nitrogen atom further enhances its chemical properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H8Cl2F3N |
|---|---|
分子量 |
246.05 g/mol |
IUPAC名 |
2-chloro-N-methyl-6-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-13-7-5(8(10,11)12)3-2-4-6(7)9;/h2-4,13H,1H3;1H |
InChIキー |
YQLJDOXMDZONBC-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC=C1Cl)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
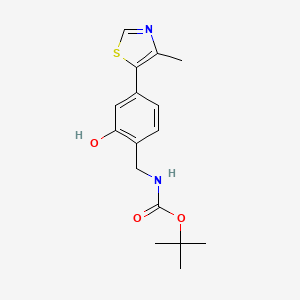
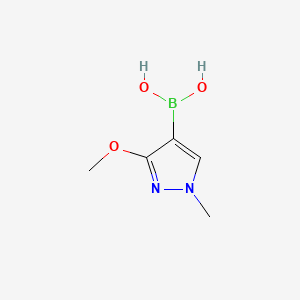
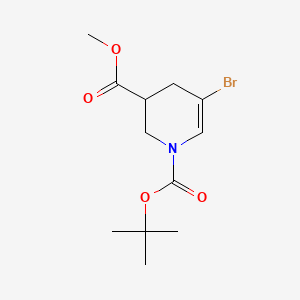
![tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)

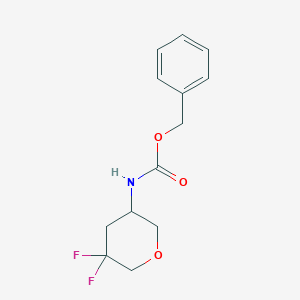
![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
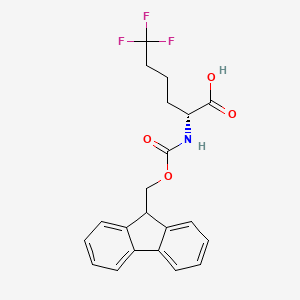
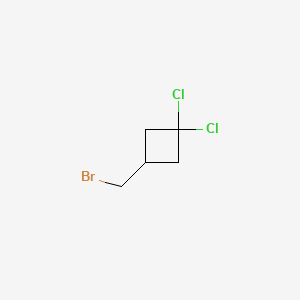
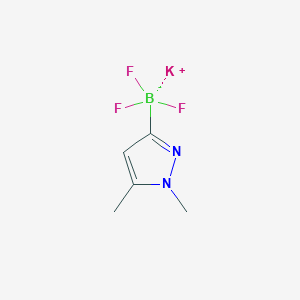
![3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid](/img/structure/B13470025.png)


